molecular formula C11H17NO3 B1523202 1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol CAS No. 1020995-56-5

1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol

Cat. No. B1523202
M. Wt: 211.26 g/mol
InChI Key: BKQWUUIMOPJOMM-UHFFFAOYSA-N
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Description

“1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol” is a chemical compound with the CAS Number: 1020995-56-5 . It has a molecular weight of 211.26 . The IUPAC name for this compound is 1-amino-3-[(4-methoxybenzyl)oxy]-2-propanol .


Molecular Structure Analysis

The InChI code for “1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol” is 1S/C11H17NO3/c1-14-11-4-2-9(3-5-11)7-15-8-10(13)6-12/h2-5,10,13H,6-8,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is stored at room temperature . The physical form of “1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol” is oil .

Scientific Research Applications

1. Medicinal Chemistry Applications:

  • A study by Rzeszotarski et al. (1983) explored the cardioselectivity of beta-adrenoceptor blocking agents, including compounds related to 1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol. They found that the presence of a 4-substituent in the aryloxy ring significantly influences cardioselectivity (Rzeszotarski et al., 1983).
  • In 2006, Torre et al. reported the use of 3-amino-3-phenylpropan-1-ol derivatives in the enzymatic resolution of chiral 1,3-amino alcohols. This process is critical for the synthesis of pharmaceuticals like (S)-dapoxetine (Torre et al., 2006).

2. Crystallography and Structural Chemistry:

  • Rivera et al. (2022) synthesized a compound related to 1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol and analyzed its crystal structure, which exhibited disorder in certain groups. This research contributes to our understanding of molecular interactions and stability (Rivera et al., 2022).
  • Venkatesan et al. (2016) characterized a related compound using X-ray crystallography and spectroscopic methods. This work provides insights into the molecular interactions and stability of such compounds (Venkatesan et al., 2016).

3. Corrosion Science:

  • Bentiss et al. (2009) studied the use of a related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, as a corrosion inhibitor for mild steel. They found high inhibition efficiency, highlighting its potential in corrosion control (Bentiss et al., 2009).
  • Gao et al. (2007) synthesized tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, and evaluated their performance as corrosion inhibitors for carbon steel. Their findings demonstrate the protective properties of these compounds against metal corrosion (Gao et al., 2007).

4. Miscellaneous Applications:

  • In the field of nucleotide chemistry, Mishra and Misra (1986) utilized 3-methoxy-4-phenoxybenzoyl group, related to the chemical , for the protection of amino groups in nucleosides. This has implications for the synthesis of oligodeoxyribonucleotides (Mishra & Misra, 1986).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-11-4-2-9(3-5-11)7-15-8-10(13)6-12/h2-5,10,13H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQWUUIMOPJOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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